molecular formula C29H30N2O3 B11056096 Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11056096
M. Wt: 454.6 g/mol
InChI Key: HPHGDQIOWYDFOA-UHFFFAOYSA-N
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Description

Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by its unique structure, which includes a dimethylamino group and a carboxylate ester, contributing to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves a multi-step process. One common method is the three-component condensation reaction, which includes 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The dimethylamino group enhances the compound’s binding affinity to DNA and contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share the acridine core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For example, DACA is known for its potent anticancer activity, while triazoloacridone has shown promise in clinical studies . The unique combination of the dimethylamino group and carboxylate ester in this compound distinguishes it from other acridine derivatives and contributes to its specific biological properties.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C29H30N2O3/c1-29(2)16-22(32)25-23(18-10-13-19(14-11-18)31(3)4)24-20-9-7-6-8-17(20)12-15-21(24)30-27(25)26(29)28(33)34-5/h6-15,23,26,30H,16H2,1-5H3

InChI Key

HPHGDQIOWYDFOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5C=C3)C

Origin of Product

United States

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